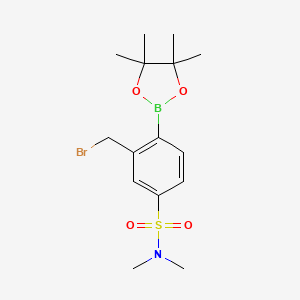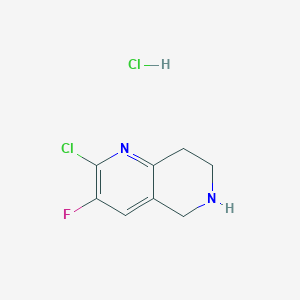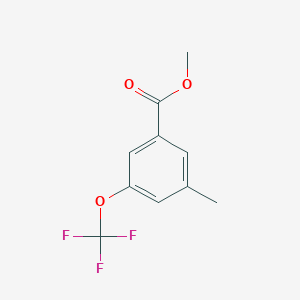
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a hydroxy group, a trifluoromethyl group, and an aldehyde group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal involves the Mizoroki-Heck cross-coupling reaction. This reaction typically involves the coupling of 1-bromo-3-(trifluoromethyl)benzene with acroleine diethyl acetal, catalyzed by palladium acetate (Pd(OAc)2) in the presence of tetrabutylammonium acetate (nBu4NOAc). The resulting product undergoes hydrogenation and hydrolysis to yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave-assisted conditions. This method reduces reaction times while maintaining high selectivity and yield. The final product is obtained through reductive amination using a catalyst with a low content of precious metal .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid.
Reduction: 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanol.
Substitution: Various ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal involves its interaction with specific molecular targets and pathways. For example, in the synthesis of calcimimetic drugs, it acts as an intermediate that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable component in drug development .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)propanal: Similar in structure but lacks the hydroxy group.
3-Hydroxy-3-(4-fluorophenyl)propanal: Similar but with a fluorine atom instead of a trifluoromethyl group.
3-Hydroxy-3-(4-methylphenyl)propanal: Similar but with a methyl group instead of a trifluoromethyl group.
Uniqueness
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanal is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly useful in pharmaceutical applications where enhanced bioavailability and stability are desired .
Propiedades
Fórmula molecular |
C10H9F3O2 |
|---|---|
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,6,9,15H,5H2 |
Clave InChI |
PNLBRSBJNVTMMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)



![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)







![1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15232563.png)
